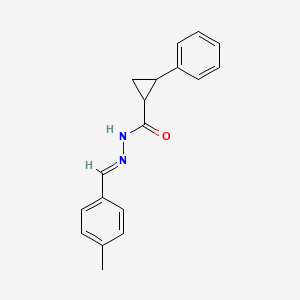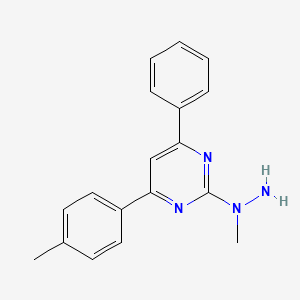
N'-(1-methyl-4-piperidinylidene)cyclopropanecarbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-(1-methyl-4-piperidinylidene)cyclopropanecarbohydrazide, also known as CPPC, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. CPPC is a cyclopropane-based compound that is primarily used as a pharmacological tool to modulate the activity of certain proteins and enzymes.
作用機序
N'-(1-methyl-4-piperidinylidene)cyclopropanecarbohydrazide acts as a reversible inhibitor of certain enzymes and proteins by binding to their active sites and preventing them from carrying out their normal functions. This mechanism of action makes this compound a valuable tool for studying the activity of various proteins and enzymes and for developing new drugs that target these proteins.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, depending on the specific protein or enzyme that it targets. It has been shown to inhibit the activity of certain kinases involved in cellular signaling pathways, which can lead to the inhibition of cell growth and proliferation. This compound has also been shown to modulate the activity of certain neurotransmitter receptors in the brain, which can affect cognitive function and behavior.
実験室実験の利点と制限
One of the main advantages of N'-(1-methyl-4-piperidinylidene)cyclopropanecarbohydrazide is its ability to selectively target specific proteins and enzymes, which makes it a valuable tool for studying their activity and function. This compound is also relatively easy to synthesize and purify, which makes it accessible to a wide range of researchers. However, one of the limitations of this compound is its potential toxicity, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research involving N'-(1-methyl-4-piperidinylidene)cyclopropanecarbohydrazide. One area of interest is the development of new drugs that target specific proteins and enzymes that are involved in disease processes. Another area of interest is the investigation of the mechanisms of action of various drugs and the role of specific proteins and enzymes in these processes. Additionally, there is potential for the development of new therapeutic strategies for the treatment of cancer and other diseases based on the selective inhibition of specific proteins and enzymes.
合成法
N'-(1-methyl-4-piperidinylidene)cyclopropanecarbohydrazide can be synthesized through a multistep process involving the reaction of cyclopropanecarboxylic acid with hydrazine hydrate, followed by the reaction of the resulting product with 1-methyl-4-piperidinone. The final product is obtained through a purification process using column chromatography. The synthesis of this compound is a complex process that requires careful attention to detail and strict adherence to safety protocols.
科学的研究の応用
N'-(1-methyl-4-piperidinylidene)cyclopropanecarbohydrazide has been used extensively in scientific research as a pharmacological tool to modulate the activity of various proteins and enzymes. It has been shown to have potential applications in the treatment of cancer, Alzheimer's disease, and other neurodegenerative disorders. This compound has also been used to study the role of certain proteins in cellular signaling pathways and to investigate the mechanisms of action of various drugs.
特性
IUPAC Name |
N-[(1-methylpiperidin-4-ylidene)amino]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O/c1-13-6-4-9(5-7-13)11-12-10(14)8-2-3-8/h8H,2-7H2,1H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPESFRFIHAKXOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(=NNC(=O)C2CC2)CC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-ethyl-N-[(2-hydroxy-3-quinolinyl)methyl]-2-furamide](/img/structure/B5813523.png)


![2-[3-(4-methoxyphenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5813549.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N'-phenylurea](/img/structure/B5813558.png)

![1-mesityl-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5813568.png)
![N'-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-hydroxy-2-phenylacetohydrazide](/img/structure/B5813575.png)
![1-[(2,3,5-trimethylphenoxy)acetyl]indoline](/img/structure/B5813583.png)
![4-[(4-acetylbenzyl)oxy]benzaldehyde](/img/structure/B5813613.png)
![2-fluoro-N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide](/img/structure/B5813622.png)
![4-ethyl-8,8-dimethyl-4,6,8,9-tetrahydro-10H-pyrano[4',3':4,5]thieno[2,3-d]tetrazolo[1,5-a]pyrimidin-10-one](/img/structure/B5813628.png)
![2-(4-isopropylphenyl)-6-methyl-N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-4-quinolinecarbohydrazide](/img/structure/B5813633.png)